ERR|A agonist-2
Overview
Description
ERR|A agonist-2 is a synthetic compound designed to activate estrogen-related receptor alpha (ERRα), a member of the nuclear receptor superfamily. ERRα plays a crucial role in regulating energy metabolism, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver . ERRα does not bind to endogenous hormones but can regulate gene expression without ligand binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERR|A agonist-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired agonist activity . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production . Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
ERR|A agonist-2 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
ERR|A agonist-2 has a wide range of scientific research applications, including:
Mechanism of Action
ERR|A agonist-2 exerts its effects by binding to the ligand-binding domain of ERRα, leading to the activation of target genes involved in energy metabolism . This activation enhances mitochondrial function, increases fatty acid oxidation, and improves overall energy expenditure . The molecular targets and pathways involved include the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathways .
Comparison with Similar Compounds
ERR|A agonist-2 can be compared with other similar compounds, such as:
GSK4716: A synthetic agonist for ERRβ and ERRγ.
DY131: Another synthetic agonist for ERRβ and ERRγ.
SLU-PP-332: A pan-ERR agonist that activates ERRα, ERRβ, and ERRγ.
This compound is unique in its specific activation of ERRα, making it a valuable tool for studying the distinct roles of this receptor in energy metabolism and related diseases .
Properties
IUPAC Name |
N-(3-amino-5-pyridin-3-yloxyphenyl)-1,3-diphenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c28-20-14-21(16-24(15-20)34-23-12-7-13-29-17-23)30-27(33)25-18-32(22-10-5-2-6-11-22)31-26(25)19-8-3-1-4-9-19/h1-18H,28H2,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZPKVAISZKCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)N)OC4=CN=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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